molecular formula C23H19BrN2O3 B6044163 2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No. B6044163
M. Wt: 451.3 g/mol
InChI Key: LXAPUQIJKMMPJQ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "BPA" and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is not fully understood. However, it has been suggested that BPA may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been proposed that BPA may modulate the activity of certain signaling pathways, such as the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and anti-tumor properties. BPA has also been shown to modulate the activity of certain neurotransmitters, such as acetylcholine and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its potential as a fluorescent probe for imaging applications. BPA has also been shown to have low toxicity in vitro. However, one limitation of using BPA in lab experiments is its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of more efficient synthesis methods for BPA. Additionally, further research is needed to fully understand the mechanism of action of BPA and its potential as a fluorescent probe for imaging applications.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves the reaction of 4-bromoanisole with 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BPA has also been studied for its potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-14-3-10-21-20(11-14)26-23(29-21)16-5-4-15(2)19(12-16)25-22(27)13-28-18-8-6-17(24)7-9-18/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAPUQIJKMMPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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